![molecular formula C11H15NO2 B2417500 Tert-butyl di(prop-2-yn-1-yl)carbamate CAS No. 262418-92-8](/img/structure/B2417500.png)
Tert-butyl di(prop-2-yn-1-yl)carbamate
Overview
Description
Tert-butyl di(prop-2-yn-1-yl)carbamate is a chemical compound . It is also known as tert-butyl N,N-bis(prop-2-yn-1-yl)carbamate and Carbamic acid, di-2-propynyl-, 1,1-dimethylethyl ester .
Synthesis Analysis
Tert-butyl di(prop-2-yn-1-yl)carbamate can be used as a building block for the synthesis of complex molecules. Its alkyne functionality allows it to participate in various coupling reactions beyond click chemistry, enabling the construction of diverse functional molecules.Molecular Structure Analysis
The molecular structure of Tert-butyl di(prop-2-yn-1-yl)carbamate can be found in various databases . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Tert-butyl di(prop-2-yn-1-yl)carbamate contains two alkyne groups, which can readily undergo a highly specific and efficient reaction with azides to form a stable triazole linkage.Physical And Chemical Properties Analysis
The molecular weight of Tert-butyl di(prop-2-yn-1-yl)carbamate is 193.24 g/mol . It has a topological polar surface area of 29.5 Ų .Scientific Research Applications
Biological Material or Organic Compound for Life Science Research
“Tert-butyl di(prop-2-yn-1-yl)carbamate” can be used as a biological material or organic compound for life science related research .
Synthesis of β-Glucan Polysaccharide Analogues
It has been used in the synthesis of β-glucan polysaccharide analogues .
Synthesis of 4,5-Disubstituted Cyclopentenones
It has been involved in the Pauson-Khand (PK) reaction of allenynes and N-Boc-propargylamine to prepare 4,5-disubstituted cyclopentenones .
CDC25 Phosphatase Inhibitors
It has been used in the preparation of triazole and benzothiazole CDC25 phosphatase inhibitors .
Mechanism of Action
properties
IUPAC Name |
tert-butyl N,N-bis(prop-2-ynyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-6-8-12(9-7-2)10(13)14-11(3,4)5/h1-2H,8-9H2,3-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKHWXYPEWXEAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC#C)CC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl di(prop-2-yn-1-yl)carbamate |
Synthesis routes and methods
Procedure details
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